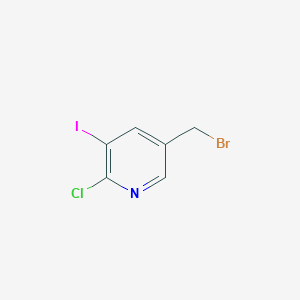

5-(Bromomethyl)-2-chloro-3-iodopyridine

CAS No.: 904745-62-6

Cat. No.: VC6753264

Molecular Formula: C6H4BrClIN

Molecular Weight: 332.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904745-62-6 |

|---|---|

| Molecular Formula | C6H4BrClIN |

| Molecular Weight | 332.36 |

| IUPAC Name | 5-(bromomethyl)-2-chloro-3-iodopyridine |

| Standard InChI | InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 |

| Standard InChI Key | FCNGEGBIKSXTAV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1I)Cl)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 2-, 3-, and 5-positions with chlorine, iodine, and a bromomethyl group, respectively. This arrangement creates distinct electronic environments: the electron-withdrawing halogens at positions 2 and 3 deactivate the ring toward electrophilic substitution, while the bromomethyl group at position 5 offers a reactive site for further functionalization . X-ray crystallography data for analogous halogenated pyridines suggest that steric hindrance between the bulky iodine and bromomethyl groups may induce slight ring distortion, potentially influencing reactivity .

Spectroscopic Data

While direct spectroscopic data for 5-(bromomethyl)-2-chloro-3-iodopyridine remains scarce, insights can be drawn from related compounds. For example, the proton NMR spectrum of 2-(2-bromo-2-phenylethenyl)pyridine ( , Table 3) shows aromatic protons resonating between δ 7.08–8.82 ppm, with coupling constants typical of pyridine systems. In the target compound, the bromomethyl group’s protons are expected to appear as a singlet near δ 4.3–4.7 ppm, as observed in similar bromomethyl-substituted aromatics . Infrared spectroscopy would likely reveal C-Br stretches around 550–650 cm⁻¹ and C-I vibrations near 500 cm⁻¹ .

Synthesis and Manufacturing

Reported Synthetic Routes

The primary synthesis route involves halogenation of 2-chloro-3-iodo-5-picoline. Bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions yields the bromomethyl derivative . Alternative approaches may adapt halogen dance reactions, as demonstrated for 5-bromo-2-chloro-4-fluoro-3-iodopyridine ( , Figure 2). In such methods, directed ortho-metalation facilitates halogen redistribution, enabling precise control over substitution patterns.

Optimization Challenges

Key challenges include minimizing dihalogenation byproducts and managing the steric bulk of iodine. Reaction temperatures above 80°C and polar aprotic solvents like THF improve yields by enhancing NBS solubility and radical stability . Purification typically requires column chromatography with hexane/ethyl acetate gradients, though recrystallization from dichloromethane-hexane mixtures has been reported for analogues .

Industrial Production

Commercial suppliers such as Ambeed and Alichem offer the compound at scales from 100 mg to 1 g, with prices ranging from $32 to $351 per gram (Table 1) .

| Manufacturer | Product Number | Purity | Packaging | Price ($) |

|---|---|---|---|---|

| Ambeed | A125909 | 98% | 100 mg | 32 |

| Alichem | 904745626 | 95% | 250 mg | 157.5 |

| Chemenu | CM126244 | 98% | 1 g | 351 |

Table 1: Pricing and availability data from major suppliers .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by the lability of the C-I bond, which undergoes photolytic cleavage under UV light. Storage recommendations include amber glass vials at –20°C under inert atmosphere . Reactivity screening indicates that the bromomethyl group participates readily in Suzuki-Miyaura couplings, while the iodo substituent serves as a leaving group in nucleophilic aromatic substitutions .

Solubility and Partitioning

Limited solubility data exists, but analogues suggest moderate solubility in dichloromethane (∼15 mg/mL) and low solubility in water (<0.1 mg/mL). LogP calculations (CLogP ≈ 3.2) predict favorable membrane permeability, making it a candidate for prodrug derivatization .

Applications in Drug Discovery

Medicinal Chemistry

The compound’s halogen array enables fragment-based drug design. For instance, iodine’s role as a hydrogen bond acceptor complements the bromomethyl group’s capacity for hydrophobic interactions. In kinase inhibitor development, such motifs improve binding to ATP pockets, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .

Material Science

In OLED research, halogenated pyridines enhance electron transport properties. The heavy atom effect from iodine may also improve phosphorescence efficiency in light-emitting materials .

Future Research Directions

Synthetic Methodology

Developing catalytic bromination protocols to replace stoichiometric NBS could enhance atom economy. Flow chemistry approaches may mitigate safety risks associated with exothermic halogenation steps .

Biological Screening

Prioritize in vitro cytotoxicity profiling against hepatic (HepG2) and renal (HEK293) cell lines. Computational docking studies could identify target kinases or GPCRs for experimental validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume